[4-(Trifluoromethoxy)phenyl]hydrazine
Overview
Description
[4-(Trifluoromethoxy)phenyl]hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is notable for its utility as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
[4-(Trifluoromethoxy)phenyl]hydrazine is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pyrazole-containing bisphosphonate esters, which have applications in medicinal chemistry as potential therapeutic agents. Additionally, it serves as a precursor for the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [4-(Trifluoromethoxy)phenyl]hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. This allows it to participate in various nucleophilic substitution reactions, forming stable intermediates and products. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the transition states during these reactions .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Chlorophenylhydrazine
Comparison: Compared to its analogs, [4-(Trifluoromethoxy)phenyl]hydrazine exhibits unique reactivity due to the electron-withdrawing effects of the trifluoromethoxy group. This makes it more reactive in nucleophilic substitution reactions compared to compounds like 4-methoxyphenylhydrazine, which has an electron-donating methoxy group .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWCTYACJWQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345623 | |
Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-54-5 | |
Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study highlights two compounds, 2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) and 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide (4b), exhibiting potent antibacterial activity. What structural features in these compounds might contribute to their activity against Gram-positive bacteria?
A1: While the exact mechanism of action is not elucidated in the paper [], several structural features likely contribute to the antibacterial activity of 3g and 4b:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.